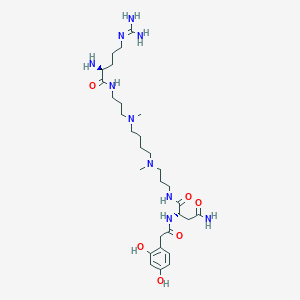
Argiotoxin 673
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argiotoxin 673 is a potent neurotoxin that belongs to the family of argiotoxins. It is a peptide that is derived from the venom of the spider Argiope lobata, which is found in Japan. Argiotoxin 673 has been extensively studied for its ability to inhibit the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Wirkmechanismus
Argiotoxin 673 binds to the Argiotoxin 673 receptor and blocks the ion channel that allows calcium ions to enter the cell. This inhibition of the Argiotoxin 673 receptor leads to a decrease in synaptic plasticity and a reduction in learning and memory. The Argiotoxin 673 receptor is also involved in the regulation of neuronal excitability, and inhibition of the receptor can lead to a decrease in epileptic activity.
Biochemische Und Physiologische Effekte
Argiotoxin 673 has been shown to have several biochemical and physiological effects. It can induce apoptosis in various cell types, including neurons, through the activation of caspases. It can also increase the release of glutamate, which is a neurotransmitter that plays a crucial role in synaptic plasticity. Argiotoxin 673 has been shown to have neuroprotective effects in various animal models of neurological disorders, including stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
Argiotoxin 673 has several advantages for lab experiments. It is a potent and selective antagonist of the Argiotoxin 673 receptor, which makes it an excellent tool for studying the receptor's function. It can also be easily synthesized using SPPS methods. However, argiotoxin 673 has some limitations. It is a neurotoxin and can be toxic to cells and animals at high doses. It also has a short half-life in vivo, which limits its use in animal models.
Zukünftige Richtungen
There are several future directions for research on argiotoxin 673. One direction is to investigate the potential therapeutic applications of argiotoxin 673 in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to develop more potent and selective Argiotoxin 673 receptor antagonists that can be used in animal models and potentially in humans. Finally, the use of argiotoxin 673 in combination with other drugs or therapies should be investigated to determine if it can enhance their efficacy.
Synthesemethoden
Argiotoxin 673 can be synthesized using solid-phase peptide synthesis (SPPS) methods. The SPPS involves the stepwise assembly of amino acids on a solid support, which is usually a resin. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the resin and purified using chromatographic methods.
Wissenschaftliche Forschungsanwendungen
Argiotoxin 673 has been widely used in scientific research to study the Argiotoxin 673 receptor and its role in synaptic plasticity, learning, and memory. It has been shown to be a potent and selective antagonist of the Argiotoxin 673 receptor, which makes it an excellent tool for studying the receptor's function. Argiotoxin 673 has also been used to investigate the role of the Argiotoxin 673 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
111924-44-8 |
|---|---|
Produktname |
Argiotoxin 673 |
Molekularformel |
C30H54N10O6 |
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
(2S)-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl-methylamino]butyl-methylamino]propyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C30H54N10O6/c1-39(16-6-12-35-28(45)23(31)8-5-11-37-30(33)34)14-3-4-15-40(2)17-7-13-36-29(46)24(20-26(32)43)38-27(44)18-21-9-10-22(41)19-25(21)42/h9-10,19,23-24,41-42H,3-8,11-18,20,31H2,1-2H3,(H2,32,43)(H,35,45)(H,36,46)(H,38,44)(H4,33,34,37)/t23-,24-/m0/s1 |
InChI-Schlüssel |
VKZLKNJDFHRROD-ZEQRLZLVSA-N |
Isomerische SMILES |
CN(CCCCN(C)CCCNC(=O)[C@H](CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CN(CCCCN(C)CCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)C(CCCN=C(N)N)N |
Kanonische SMILES |
CN(CCCCN(C)CCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)C(CCCN=C(N)N)N |
Synonyme |
argiotoxin 673 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



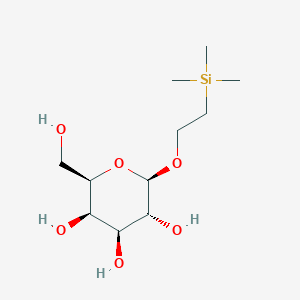
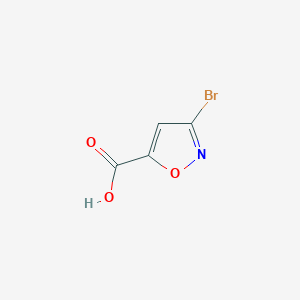
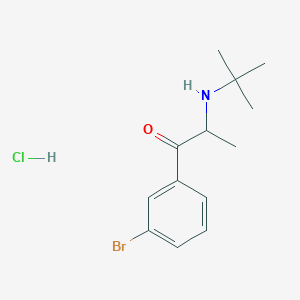
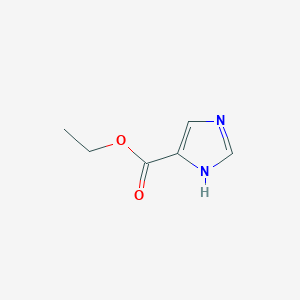
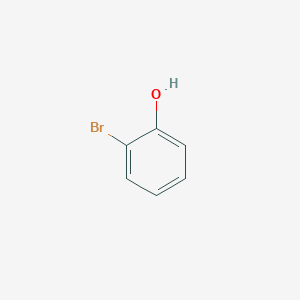
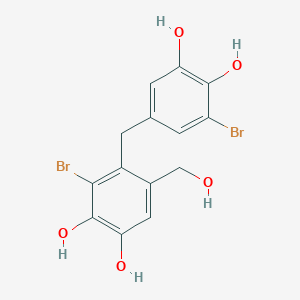
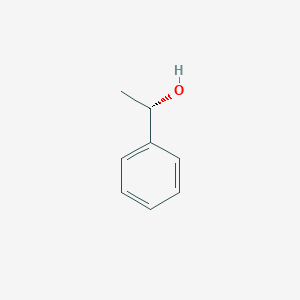
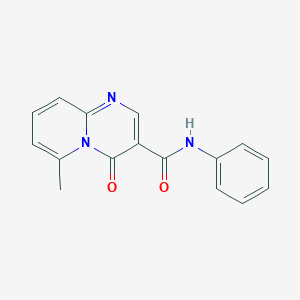
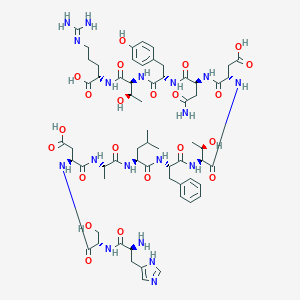
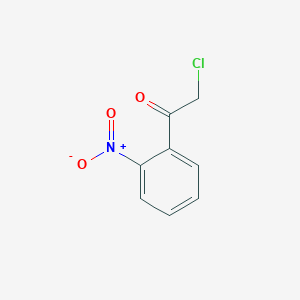
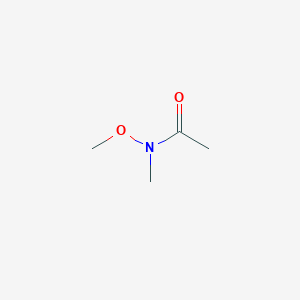
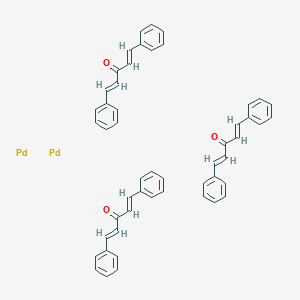
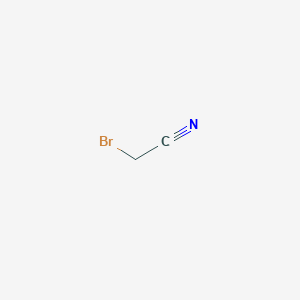
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)